molecular formula C6H11NO2 B1288741 Methyl 2-(cyclopropylamino)acetate CAS No. 62813-05-2

Methyl 2-(cyclopropylamino)acetate

Cat. No.: B1288741
CAS No.: 62813-05-2
M. Wt: 129.16 g/mol
InChI Key: IYYODZWYCOXGOR-UHFFFAOYSA-N
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Description

Methyl 2-(cyclopropylamino)acetate is an organic compound with the molecular formula C6H11NO2. It is a derivative of glycine, where the amino group is substituted with a cyclopropyl group, and the carboxyl group is esterified with methanol. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(cyclopropylamino)acetate can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with methyl bromoacetate under basic conditions. The reaction typically proceeds as follows:

    Cyclopropylamine and Methyl Bromoacetate Reaction: Cyclopropylamine is reacted with methyl bromoacetate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or ethanol at room temperature or slightly elevated temperatures.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclopropylamino)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the ester or amine groups.

    Substitution: The cyclopropyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.

Major Products Formed

    Hydrolysis: this compound can be hydrolyzed to 2-(cyclopropylamino)acetic acid.

    Oxidation: Oxidation can yield compounds with additional oxygen-containing functional groups.

    Reduction: Reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Methyl 2-(cyclopropylamino)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-(cyclopropylamino)acetate involves its interaction with specific molecular targets. The cyclopropyl group can influence the compound’s binding affinity and reactivity with enzymes and receptors. The ester group can undergo hydrolysis to release the active amine, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(cyclopropylamino)acetate Hydrochloride: A salt form with similar properties but different solubility and stability.

    Methyl N-cyclopropylglycinate: Another derivative with a similar structure but different reactivity.

    Glycine Derivatives: Compounds like methyl glycinate and methyl 2-(methylamino)acetate share structural similarities.

Uniqueness

This compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

IUPAC Name

methyl 2-(cyclopropylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-6(8)4-7-5-2-3-5/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYODZWYCOXGOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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